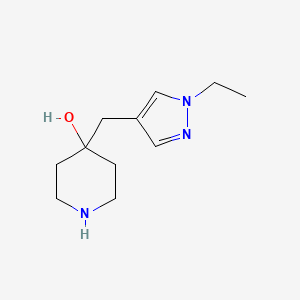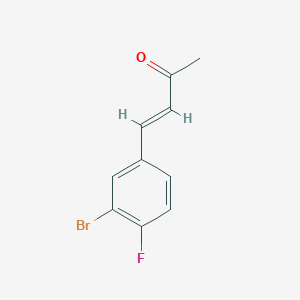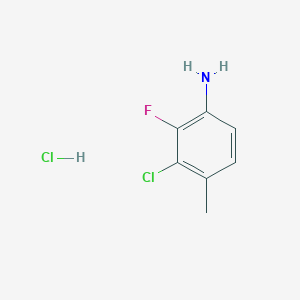
(1-(4-Methylbenzyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Methylbenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol It is a cyclopropane derivative, where a cyclopropyl group is attached to a methanol moiety, and the cyclopropyl group is further substituted with a 4-methylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Methylbenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
(1-(4-Methylbenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: (1-(4-Methylbenzyl)cyclopropyl)aldehyde or (1-(4-Methylbenzyl)cyclopropyl)carboxylic acid.
Reduction: (1-(4-Methylbenzyl)cyclopropyl)methane.
Substitution: (1-(4-Methylbenzyl)cyclopropyl)methyl chloride.
科学的研究の応用
(1-(4-Methylbenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the biological activity of cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (1-(4-Methylbenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The cyclopropyl group imparts strain to the molecule, making it more reactive in certain chemical reactions. The 4-methylbenzyl group can engage in π-π interactions, influencing the compound’s binding affinity to various targets .
類似化合物との比較
Similar Compounds
- (1-(2-Methylbenzyl)cyclopropyl)methanol
- (1-(3-Methylbenzyl)cyclopropyl)methanol
Uniqueness
(1-(4-Methylbenzyl)cyclopropyl)methanol is unique due to the position of the methyl group on the benzyl ring, which can influence its chemical reactivity and interactions. The presence of the cyclopropyl group also adds to its distinctiveness, as cyclopropane derivatives are known for their strained ring systems and unique reactivity patterns .
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
[1-[(4-methylphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C12H16O/c1-10-2-4-11(5-3-10)8-12(9-13)6-7-12/h2-5,13H,6-9H2,1H3 |
InChIキー |
MSCIOZVIKIFGMN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2(CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)



![tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B13612024.png)

![rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride](/img/structure/B13612032.png)





![N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)
